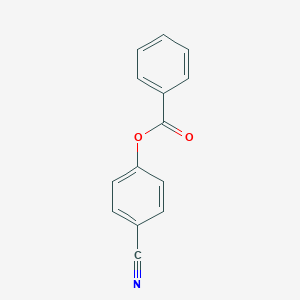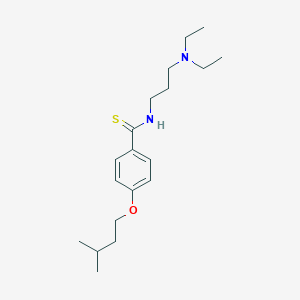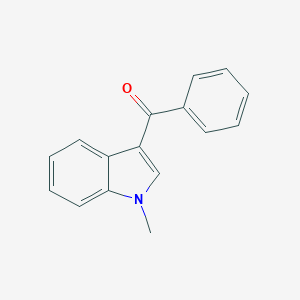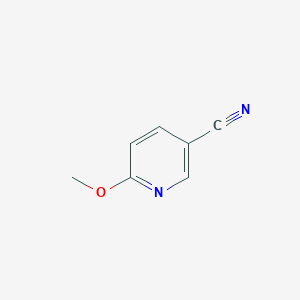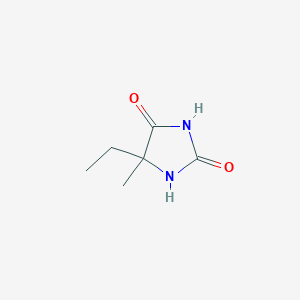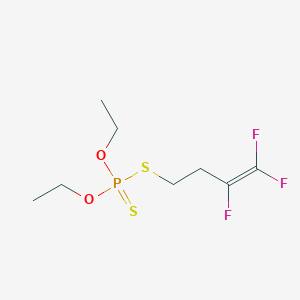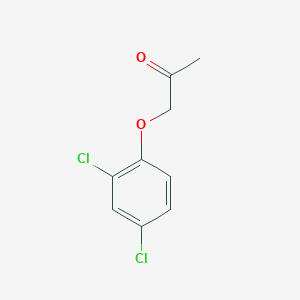
1-(2,4-dichlorophenoxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenoxy)propan-2-one is an organic compound that belongs to the class of chlorinated phenoxy compounds It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenoxy)propan-2-one typically involves the reaction of 2,4-dichlorophenol with propanone under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenoxy)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through the binding to active sites or allosteric sites on target proteins, leading to alterations in their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
2,4-Dichlorophenol: A precursor in the synthesis of 1-(2,4-dichlorophenoxy)propan-2-one.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
17199-30-3 |
|---|---|
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MQYQBKDURLWQTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
17199-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


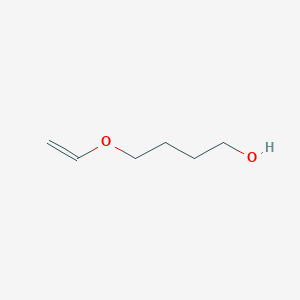
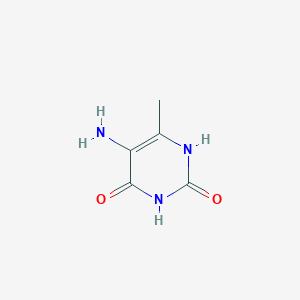
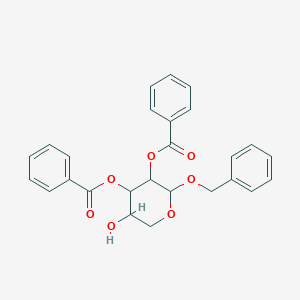
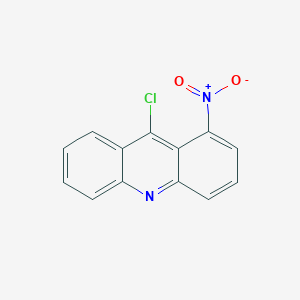
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

